2-(Aminomethyl)-3,3,3-trifluoropropanoic acid

Übersicht

Beschreibung

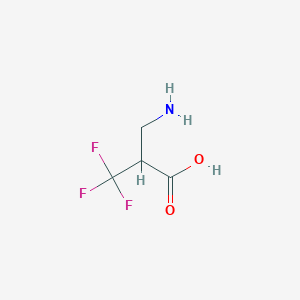

2-(Aminomethyl)-3,3,3-trifluoropropanoic acid is an organic compound characterized by the presence of an amino group attached to a trifluoromethyl-substituted propanoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 3,3,3-trifluoropropanoic acid.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification methods to meet industrial standards.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral and Antibacterial Properties

Research indicates that 2-(aminomethyl)-3,3,3-trifluoropropanoic acid exhibits significant antiviral activity against various pathogens. Its structure allows it to interfere with viral replication mechanisms, making it a candidate for developing antiviral drugs. Additionally, its antibacterial properties have been explored in the context of antibiotic resistance, providing a potential avenue for new treatments against resistant bacterial strains .

Antibody-Drug Conjugates (ADCs)

The compound is also being investigated for its role in the development of antibody-drug conjugates (ADCs). ADCs combine the targeting capability of monoclonal antibodies with cytotoxic drugs to selectively kill cancer cells while minimizing damage to healthy tissues. The incorporation of this compound in ADC formulations may enhance their efficacy and specificity .

Biochemical Research

Metabolic Studies

In metabolic engineering, this compound serves as a substrate for studying metabolic pathways involving fluorinated amino acids. Its incorporation into proteins can alter their function and stability, providing insights into enzyme mechanisms and metabolic regulation .

Cell Signaling Pathways

The compound has been shown to influence various cell signaling pathways including JAK/STAT and MAPK/ERK pathways. Its effects on these pathways can help elucidate mechanisms of cellular response to stress and inflammation, making it a useful tool in immunology research .

Material Science

Fluorinated Polymers

this compound is utilized in the synthesis of fluorinated polymers which exhibit unique properties such as enhanced chemical resistance and thermal stability. These materials are particularly valuable in applications requiring durable coatings and advanced materials for electronics .

Surface Modification

The compound can be employed in surface modification processes to impart hydrophobic characteristics to various substrates. This application is particularly relevant in the development of anti-fogging coatings and surfaces that resist biofouling .

Analytical Chemistry

Chromatography

In analytical chemistry, this compound is used as a derivatizing agent for amino acids and other compounds during chromatographic analysis. Its ability to enhance detection sensitivity makes it an important reagent in mass spectrometry and high-performance liquid chromatography (HPLC) .

Case Studies

| Study Title | Findings | Application |

|---|---|---|

| Antiviral Activity of Fluorinated Amino Acids | Demonstrated significant inhibition of viral replication in vitro | Development of antiviral drugs |

| Synthesis of Fluorinated Polymers | Showed enhanced thermal stability and chemical resistance | Industrial applications in coatings |

| Role in Antibody-Drug Conjugates | Improved targeting and efficacy against cancer cells | Cancer therapy development |

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in medicinal applications, where it can modulate enzyme activity or receptor binding.

Vergleich Mit ähnlichen Verbindungen

- 2-(Aminomethyl)-3,3,3-trifluorobutanoic acid

- 2-(Aminomethyl)-3,3,3-trifluoropentanoic acid

- 2-(Aminomethyl)-3,3,3-trifluorohexanoic acid

Comparison:

- Uniqueness: 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid is unique due to its specific chain length and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties.

- Chemical Properties: The trifluoromethyl group significantly influences the compound’s reactivity, stability, and lipophilicity compared to its analogs with different chain lengths.

- Applications: While similar compounds may share some applications, this compound is particularly favored in medicinal chemistry for its optimal balance of properties.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biologische Aktivität

2-(Aminomethyl)-3,3,3-trifluoropropanoic acid (CAS No. 122490-10-2) is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances its lipophilicity and alters its interaction with biological targets, making it a candidate for various therapeutic applications.

- Molecular Formula : C4H6F3NO2

- Molecular Weight : 155.09 g/mol

- Structure : The presence of a trifluoromethyl group contributes to significant steric and electronic effects, influencing the compound's biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity and stability, which can lead to potent inhibition or activation in various biochemical pathways. This compound has been studied for its potential as:

- Enzyme Inhibitor : It may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulator : Its unique structure allows it to modulate receptor activity, potentially influencing signaling pathways.

Enzyme Interactions

Research indicates that the compound can act as an enzyme inhibitor in various biochemical assays. The trifluoromethyl group may enhance the binding interactions with active sites of enzymes, leading to increased potency compared to non-fluorinated analogs.

Case Studies

- Anticancer Activity : In studies involving cancer cell lines, this compound demonstrated cytotoxic effects, suggesting its potential use in cancer therapeutics. The mechanism appears to involve apoptosis induction through modulation of key signaling pathways.

- Neuroprotective Effects : Preliminary data suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Amino acid derivative | Enzyme inhibition, anticancer properties |

| Methyl 2-(aminomethyl)-3,3,3-trifluoropropanoate hydrochloride | Ester derivative | Enzyme interactions, biochemical probes |

| 3,3,3-Trifluoropropionic acid | Carboxylic acid | Limited biological activity |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound derivatives. These derivatives have shown enhanced stability and bioactivity due to the incorporation of the trifluoromethyl group. Notably:

- Stereochemistry Impact : The stereochemical configuration of the amino group significantly affects the biological activity of this compound. Studies have shown that different stereoisomers exhibit varying degrees of potency against specific targets.

- Peptide Stability : Incorporating this compound into peptide structures has been shown to enhance stability and resistance to enzymatic degradation.

Eigenschaften

IUPAC Name |

2-(aminomethyl)-3,3,3-trifluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c5-4(6,7)2(1-8)3(9)10/h2H,1,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVNVXKFDGVLJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381988 | |

| Record name | 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122490-10-2 | |

| Record name | 2-(Aminomethyl)-3,3,3-trifluoropropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.